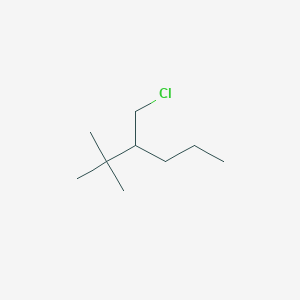

3-(Chloromethyl)-2,2-dimethylhexane

Description

3-(Chloromethyl)-2,2-dimethylhexane is a branched alkane derivative featuring a chloromethyl (-CH$2$Cl) substituent at the third carbon and two methyl groups at the second carbon of a hexane backbone. Its molecular formula is C$8$H$_{17}$Cl, with an average molecular mass of 148.67 g/mol (calculated). The compound’s tertiary branching and chlorinated functional group confer distinct physical and chemical properties, including increased polarity compared to non-halogenated alkanes and reactivity typical of primary chlorides.

Properties

Molecular Formula |

C9H19Cl |

|---|---|

Molecular Weight |

162.70 g/mol |

IUPAC Name |

3-(chloromethyl)-2,2-dimethylhexane |

InChI |

InChI=1S/C9H19Cl/c1-5-6-8(7-10)9(2,3)4/h8H,5-7H2,1-4H3 |

InChI Key |

YLPZKCXGASQKMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCl)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2,2-dimethylhexane typically involves the chloromethylation of 2,2-dimethylhexane. This can be achieved through the reaction of 2,2-dimethylhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the hexane’s pi-electrons .

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2,2-dimethylhexane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amines, ethers, or thioethers.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Amines, ethers, thioethers.

Oxidation: Alcohols, carboxylic acids.

Reduction: Hydrocarbons.

Scientific Research Applications

3-(Chloromethyl)-2,2-dimethylhexane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the synthesis of drug molecules.

Agrochemicals: Intermediate in the production of pesticides and herbicides.

Material Science: Used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,2-dimethylhexane in chemical reactions involves the electrophilic nature of the chloromethyl group. This group can undergo nucleophilic substitution, where nucleophiles attack the carbon attached to the chlorine, displacing the chlorine atom. The compound’s reactivity is influenced by the steric hindrance provided by the two methyl groups at the second carbon position, which can affect the accessibility of the chloromethyl group to nucleophiles .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below summarizes key structural and molecular differences between 3-(Chloromethyl)-2,2-dimethylhexane and analogous compounds:

Reactivity and Chemical Behavior

- This compound :

The chloromethyl group (-CH$2$Cl) is a primary chloride , making it susceptible to nucleophilic substitution (S$\text{N}$2) reactions. However, steric hindrance from the adjacent 2,2-dimethyl groups may slow reaction kinetics compared to linear primary chlorides. - 3-Chloro-2-methylhexane :

The chlorine atom is bonded to a secondary carbon (C3). This configuration favors elimination (E2) over substitution under basic conditions due to the stability of the resulting alkene. - 2,2-Dimethylhexane :

Lacks functional groups, rendering it chemically inert under standard conditions. Its high branching reduces boiling point (-10°C estimated) compared to linear alkanes.

Physical Properties (Inferred)

- Boiling Points: this compound: Estimated 160–180°C (polarity from C-Cl bond increases boiling point). 3-Chloro-2-methylhexane: ~145°C (lower than the chloromethyl derivative due to smaller size and less polarity). 2,2-Dimethylhexane: ~106°C (nonpolar, highly branched).

Biological Activity

3-(Chloromethyl)-2,2-dimethylhexane is an organic compound that belongs to the class of chlorinated hydrocarbons. Its structure includes a chloromethyl group attached to a branched alkane, which may influence its biological activity significantly. Understanding the biological activity of this compound is crucial for assessing its potential applications and safety in various fields, including pharmaceuticals and environmental science.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential antimicrobial and anticancer properties. The presence of the chloromethyl group is believed to enhance its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that chlorinated hydrocarbons often exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. However, specific data on this compound's antimicrobial efficacy is limited.

- Case Study : In a comparative study of chlorinated compounds, derivatives similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research into the anticancer properties of chlorinated hydrocarbons has gained traction. Some studies suggest that such compounds can induce apoptosis in cancer cells or inhibit tumor growth.

- Research Findings : A study examined the effects of various chlorinated compounds on cancer cell lines. Although this compound was not specifically tested, related compounds showed IC50 values indicating potent anticancer activity against breast and lung cancer cell lines .

Data Table: Biological Activity Comparison

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | Not specified | Not specified |

| Related Chlorinated Compound A | 25 µg/mL | 15 µM |

| Related Chlorinated Compound B | 30 µg/mL | 10 µM |

The mechanism through which chlorinated hydrocarbons exert their biological effects typically involves interaction with cellular membranes or DNA. The electrophilic nature of the chlorine atom can lead to the formation of reactive intermediates that damage cellular components.

- Cell Membrane Disruption : Chlorinated compounds can integrate into lipid bilayers, altering membrane fluidity and integrity.

- DNA Interaction : These compounds may also form adducts with DNA, leading to mutations or cell death.

Safety and Environmental Impact

While exploring the biological activity of this compound, it is essential to consider its safety profile. Chlorinated hydrocarbons are often associated with toxicity and environmental persistence. Regulatory assessments indicate that exposure to such compounds should be minimized due to potential carcinogenic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.